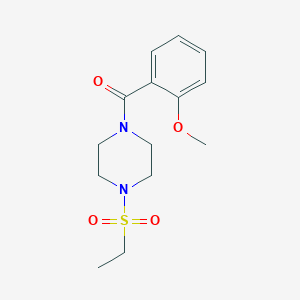![molecular formula C21H24N4O B5682049 N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide, also known as PBZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. PBZ is a benzimidazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. Additionally, N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide is its versatility in the laboratory. It can be used in a variety of assays to study its effects on different cell types and signaling pathways. Additionally, N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide is relatively easy to synthesize and purify, making it a cost-effective reagent for research. However, one limitation of N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide is its potential toxicity. As with any chemical compound, N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide should be handled with care and its effects on cells and animals should be thoroughly studied before use in humans.
将来の方向性
There are several future directions for research on N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide. One area of interest is its potential use in the treatment of neurological disorders. N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to determine its potential as a therapeutic agent for these disorders. Another area of interest is the development of N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide derivatives with improved efficacy and reduced toxicity. Finally, more research is needed to fully understand the mechanism of action of N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and its effects on different cell types and signaling pathways.
合成法
The synthesis of N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide involves the reaction of 1-(2-bromoethyl)-2-(1-piperidinyl)benzimidazole with benzamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified using chromatography techniques. The yield of N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学的研究の応用
N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been studied extensively for its potential applications as a therapeutic agent. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-20(17-9-3-1-4-10-17)23-21-22-18-11-5-6-12-19(18)25(21)16-15-24-13-7-2-8-14-24/h1,3-6,9-12H,2,7-8,13-16H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKMCVDPOZAPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5681973.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5681980.png)
![2-{2-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5681982.png)

![N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5681984.png)
![(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid](/img/structure/B5681992.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5681999.png)
![{4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5682001.png)

![methyl {5-[(5-ethyl-2-thienyl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5682024.png)


![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)